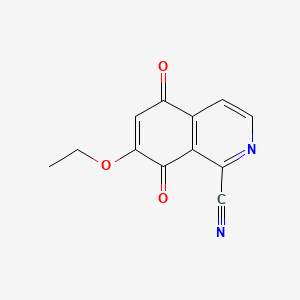
1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that have significant importance in organic and medicinal chemistry due to their diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione typically involves the dehydrogenation reactions of 7,8-dihydroisoquinolines in the presence of iodic acid . The electronic effects of the substituents at positions 1 and 8 play a crucial role in determining the final product. For instance, a hydrogen atom and a cyano group lead to 1,8-substituted isoquinolines, while the presence of a methoxy group can result in the formation of both 1,7- and 1,8-substituted isoquinolines .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve phase-transfer catalysis conditions, such as the use of 18-crown-6/KOH for alkylation reactions . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: Dehydrogenation reactions in the presence of iodic acid.
Substitution: Base-induced rearrangement reactions providing isochromenes and new isoquinolines.
Common Reagents and Conditions:
Oxidation: Iodic acid is commonly used for dehydrogenation reactions.
Substitution: Aqueous hypochlorous acid or aqueous 1,3-dibromo-5,5-dimethylhydantoin for halohydrin formation.
Major Products:
Oxidation: 1,8-substituted isoquinolines.
Substitution: 1-acyliminoisochromenes and related isocoumarins.
Scientific Research Applications
1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione has several scientific research applications, including:
Chemistry: Used in the synthesis of novel isoquinoline derivatives with unique electronic and fluorescence properties.
Medicine: Research into its potential as a therapeutic agent against Gram-negative bacterial infections.
Industry: Utilized in the production of fluorescent materials with mechanofluorochromic activities.
Mechanism of Action
The mechanism of action of 1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione involves its interaction with molecular targets and pathways. For instance, its derivatives have shown promising activity against Gram-negative bacteria by inhibiting bacterial growth and exhibiting low toxicity in hemolysis assays . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with bacterial cell membranes and enzymes.
Comparison with Similar Compounds
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: These compounds exhibit full-color-tunable solid-state emissions and mechanofluorochromic activities.
Halohydrins of isoquinoline reissert compounds: These compounds undergo base-induced rearrangement reactions to form isochromenes and new isoquinolines.
Uniqueness: 1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione is unique due to its specific substitution pattern and the resulting electronic effects, which influence its chemical reactivity and fluorescence properties
Properties
CAS No. |
113361-37-8 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
7-ethoxy-5,8-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H8N2O3/c1-2-17-10-5-9(15)7-3-4-14-8(6-13)11(7)12(10)16/h3-5H,2H2,1H3 |
InChI Key |
HNPGBLBMNJERDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=C(C1=O)C(=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















